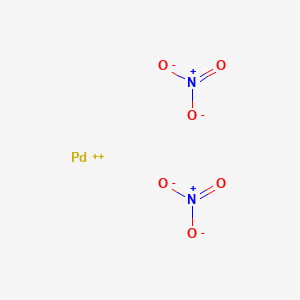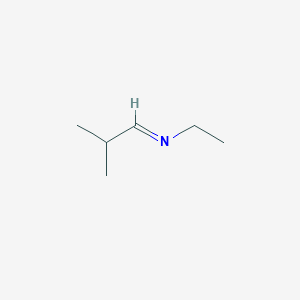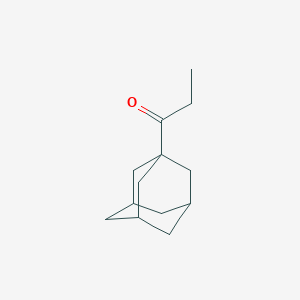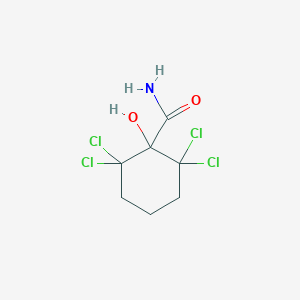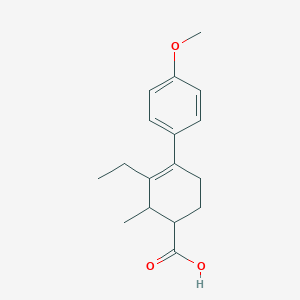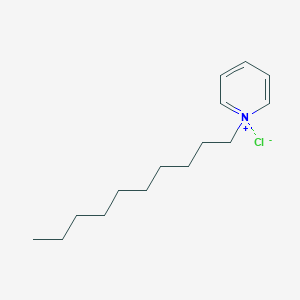
1-Decylpyridinium chloride
Vue d'ensemble
Description
1-Decylpyridinium chloride is a chemical compound with the molecular formula C15H26ClN . It is an efficacious pharmaceutical product that displays potent antimicrobial activity as a constituent of disinfectants and mouthwash against an array of microorganisms, including bacteria, viruses, and fungi .
Synthesis Analysis
1-Decylpyridinium chloride can be synthesized by refluxing pyridine for 36 hours with corresponding 1-alkyl chlorides in the presence of 25% excess pyridine . The viscous oils obtained are solubilized in boiling acetone and white crystals of alkylpyridinium chloride are obtained by cooling .Molecular Structure Analysis
The molecular structure of 1-Decylpyridinium chloride consists of a pyridinium ring with a decyl (10 carbon) chain attached to one of the nitrogen atoms .Applications De Recherche Scientifique
Binding Properties
1-Decylpyridinium bromide, a compound closely related to 1-Decylpyridinium chloride, demonstrates significant binding properties with poly(vinyl sulfate) in aqueous solutions. This binding is highly cooperative and undergoes a biphasic process. The degree of binding varies with the concentration of added NaBr and is minimally affected by temperature changes, indicating a specific enthalpy of binding (Shirahama & Tashiro, 1984).
Antimicrobial Activity
N-Decylpyridinium salts, including chloride, exhibit broad-spectrum antibacterial activity against various strains of Gram-positive and Gram-negative bacteria and yeast-like fungi. The antimicrobial efficacy is enhanced when chloride is replaced by other inorganic anions (Zhuravlev & Voronchikhina, 2018).
Aggregation and Micelle Formation
Decylpyridinium chloride forms micelles in aqueous solution, with the critical micelle concentration (CMC) being minimum at about 30–35°C. The process involves multiple aggregation stages, highlighting its complex behavior in solution (Korotkikh & Kochurova, 2007).
Catalytic Applications
1-Sulfopyridinium chloride, a variant of 1-Decylpyridinium chloride, has been synthesized and used as an efficient catalyst for Knoevenagel–Michael reactions in the synthesis of pyrazol-5-ols. This showcases its potential in catalytic processes and organic synthesis (Moosavi‐Zare et al., 2013).
Ionic Liquids and Clean Technology
Ionic liquids like 1-butylpyridinium chloride, a related compound, are recognized for their roles in clean synthesis and catalytic processes. These substances are valuable for their properties as solvents and their potential in various industrial applications (Seddon, 1997).
Fluorescence Studies
N-butylpyridinium chloride, another related ionic liquid, is used in fluorescence studies for determining its concentration in aqueous solutions. This indicates the potential of such compounds in designing sensors and monitoring chemical processes (Cancilla et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-decylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N.ClH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;/h9,11-12,14-15H,2-8,10,13H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUPHPDWOUZDKH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883529 | |
| Record name | Pyridinium, 1-decyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Decylpyridinium chloride | |
CAS RN |
1609-21-8 | |
| Record name | Decylpyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-decyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-decyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-decyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-decylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



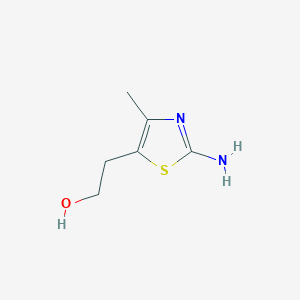
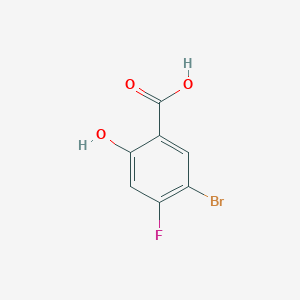
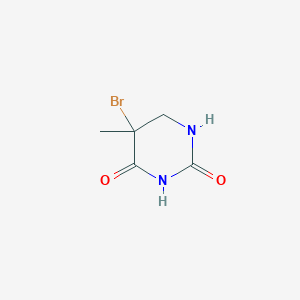
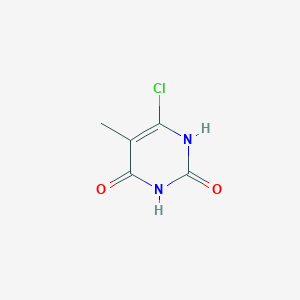
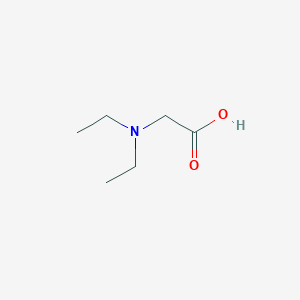

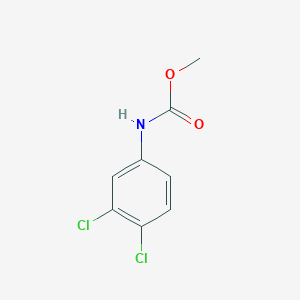
![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)

